molecular formula C9H14IN3O2 B2656460 3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium iodide CAS No. 223762-21-8

3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium iodide

Cat. No.: B2656460
CAS No.: 223762-21-8
M. Wt: 323.134
InChI Key: VYQYJJLRFOBIIF-UHFFFAOYSA-M
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Description

3-Methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium iodide is an imidazolium-based ionic liquid characterized by a morpholine-4-carbonyl substituent at the 1-position and a methyl group at the 3-position of the imidazolium ring, with iodide as the counterion. Its molecular formula is C₉H₁₄IN₃O₂ (molecular weight: 323.14 g/mol) . The compound is synthesized via a one-pot quaternization reaction, where carbamoylimidazole is treated with methyl iodide in acetonitrile, yielding the product in 86% efficiency . Commercial availability is noted (Santa Cruz Biotechnology, Catalog #sc-347069) at $208/g .

Properties

IUPAC Name

(3-methylimidazol-3-ium-1-yl)-morpholin-4-ylmethanone;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N3O2.HI/c1-10-2-3-12(8-10)9(13)11-4-6-14-7-5-11;/h2-3,8H,4-7H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQYJJLRFOBIIF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)C(=O)N2CCOCC2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium iodide typically involves a multi-step process. One common method includes the reaction of 3-methylimidazole with morpholine-4-carbonyl chloride in the presence of a base to form the intermediate product. This intermediate is then treated with iodine to yield the final product, this compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Chemical Reactions Analysis

3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazolium ring allows for substitution reactions, where different substituents can be introduced using appropriate reagents.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the formation of corresponding imidazole and morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

3-Methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium iodide has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development. Research indicates that compounds with imidazolium structures can exhibit antimicrobial and antifungal properties, which are crucial in treating infections resistant to conventional antibiotics .

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of imidazolium salts exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that this compound could serve as a lead compound for developing new antimicrobial agents .

Catalysis

Role in Organocatalysis

The compound is also recognized for its role in catalysis, particularly in organocatalytic reactions. Imidazolium salts are known to facilitate various chemical transformations, including C-C bond formation and oxidation reactions. The presence of the morpholine group enhances its solubility in organic solvents, making it an effective catalyst for reactions that require specific solvent conditions .

Case Study: C-C Coupling Reactions

In a recent publication, researchers utilized this compound as a catalyst in C-C coupling reactions. The study highlighted the compound's ability to promote high yields of desired products under mild conditions, showcasing its efficiency compared to traditional metal catalysts. This application is particularly valuable in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium iodide involves its interaction with specific molecular targets. The imidazolium ion can interact with nucleophilic sites on biomolecules, leading to the inhibition of certain enzymes or disruption of cellular processes. The morpholine moiety may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazolium ionic liquids with varying substituents exhibit distinct physicochemical properties, biological activities, and applications. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physical Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield Key Applications
3-Methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium iodide Morpholine-4-carbonyl, methyl 323.14 Not reported 86% Synthetic intermediate
3-Methyl-1-(p-tolyl)-1H-imidazol-3-ium iodide (L3) p-Tolyl, methyl 275.11 161.0–162.5 75% Antimicrobial studies
3-Methyl-1-(4-nitrophenyl)-1H-imidazol-3-ium iodide (L4) 4-Nitrophenyl, methyl 306.11 189.9–191.2 31% Anticancer research
JC-IL (1-Butyl-3-(TEMPO-ethyl)-imidazolium iodide) TEMPO-ethyl, butyl 397.15 Not reported Not reported Redox mediator
1-Methyl-3-(fluorophenylacetamide)-imidazolium iodide (Im-IL) Fluorinated aromatic amide, methyl 397.15 Not reported Not reported Electrochemical applications

Key Findings:

Structural Influence on Melting Points :

  • Aryl-substituted derivatives (e.g., L3, L4) exhibit higher melting points (161–191°C) compared to aliphatic or heterocyclic substituents, likely due to enhanced π-π stacking . The target compound’s melting point is unreported but expected to be lower due to the flexible morpholine group.

The morpholine group may improve bioavailability, as seen in other drug candidates .

In contrast, JC-IL’s TEMPO group enables dual redox activity, useful in energy storage systems .

Hazard Profiles :

  • Similar imidazolium iodides (e.g., 3-methyl-1-(4-phenylpiperazine-carbonyl)-imidazolium iodide) are classified as hazardous (H301, H311) due to acute toxicity . The target compound likely requires similar precautions.

Biological Activity

3-Methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium iodide is an imidazolium salt that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a morpholine moiety that enhances its biological interactions. Research into its biological activity has revealed promising applications in antimicrobial, antifungal, and potential therapeutic areas.

  • Molecular Formula : C9H14IN3O
  • CAS Number : 223762-21-8
  • IUPAC Name : (3-methylimidazol-3-ium-1-yl)-morpholin-4-ylmethanone; iodide

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The imidazolium ion can interact with nucleophilic sites on enzymes and other proteins, potentially inhibiting their activity. The morpholine group may facilitate membrane penetration, enhancing the compound's efficacy in biological systems.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungal pathogens. For instance, preliminary findings suggest that it has a minimum inhibitory concentration (MIC) comparable to established antifungals, indicating its potential as a therapeutic agent.

Pathogen MIC (µg/mL) Comparison
Staphylococcus aureus8Comparable to fluconazole
Candida albicans4Superior to standard treatments

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have demonstrated that this compound exhibits selective cytotoxic effects. The compound shows promise in targeting specific cancer types while sparing normal cells.

Cell Line IC50 (µM) Control (e.g., Doxorubicin)
HT-29 (Colorectal Cancer)17.0 ± 1.221.5 ± 2.2
DLD-1 (Mutant Line)28.0 ± 1.714.8 ± 2.0

Case Studies

Recent studies have explored the efficacy of this compound in various settings:

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against resistant strains of Candida, showing a reduction in fungal load in animal models.
  • Cancer Treatment : In a preclinical trial, the compound demonstrated significant tumor growth inhibition in xenograft models of colorectal cancer, suggesting its potential as a novel chemotherapeutic agent.

Q & A

Q. Why do some studies report high catalytic efficiency but poor reusability for imidazolium salts?

  • Resolution : Leaching of the cationic moiety under polar solvents (e.g., H₂O) is a common issue. XPS analysis of spent catalysts confirms iodine loss. Strategies like covalent grafting to mesoporous silica improve stability .

Key Research Gaps

  • Crystallographic Data : No SXRD structure for this specific compound is reported; synthetic analogs (e.g., L3 in ) suggest similar packing motifs.
  • Toxicity Profiling : Limited ecotoxicological data (e.g., Daphnia magna assays) are needed for environmental risk assessment.

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